Mucronine B

Description

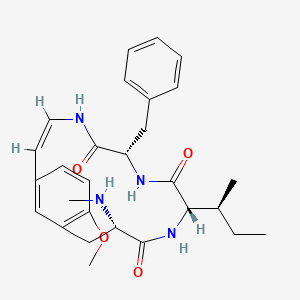

Structure

3D Structure

Properties

CAS No. |

38840-26-5 |

|---|---|

Molecular Formula |

C28H36N4O4 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2Z,6S,9S,12S)-6-benzyl-9-[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione |

InChI |

InChI=1S/C28H36N4O4/c1-5-18(2)25-28(35)31-23(16-19-9-7-6-8-10-19)26(33)30-14-13-20-11-12-24(36-4)21(15-20)17-22(29-3)27(34)32-25/h6-15,18,22-23,25,29H,5,16-17H2,1-4H3,(H,30,33)(H,31,35)(H,32,34)/b14-13-/t18-,22-,23-,25-/m0/s1 |

InChI Key |

HBLUGHSSFJXCOA-DEYBTNLMSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC3=CC=CC=C3 |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)CC3=CC=CC=C3 |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC3=CC=CC=C3 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

The quest for Mucronine B begins with its natural botanical sources. This section details the primary plant species known to synthesize this complex molecule and the geographical regions where they are found.

Botanical Sources and Phytogeographical Distribution of this compound-Producing Species

This compound is predominantly isolated from plants belonging to the genus Ziziphus, a part of the Rhamnaceae family. These species are distributed across various tropical and subtropical regions of the world.

Ziziphus mucronata, commonly known as the buffalo thorn, stands out as the principal natural source of this compound. This species is widely distributed throughout sub-Saharan Africa, with a range extending from South Africa in the south to countries like Ethiopia and Senegal in the north. It is also found in Yemen, on the Arabian Peninsula. The plant thrives in a variety of habitats, including open woodlands and along riverbanks. The primary part of the plant from which this compound is isolated is the stem bark, although other mucronine alkaloids have been identified in the root bark as well. nih.govbeilstein-journals.org

Table 1: Phytogeographical Distribution of Ziziphus mucronata

| Region | Countries |

| Southern Africa | South Africa, Zimbabwe, Namibia, etc. |

| East Africa | Ethiopia, Kenya, Tanzania, etc. |

| West Africa | Senegal, Ghana, Nigeria, etc. |

| Arabian Peninsula | Yemen |

While Ziziphus mucronata is the most well-documented source of this compound, other species within the genus are also known to produce a variety of cyclopeptide alkaloids. Research into the phytochemical composition of species such as Ziziphus jujuba (Jujube) and Ziziphus mauritiana (Indian Jujube) has revealed the presence of numerous related compounds. Although the specific presence of this compound in these species is not as extensively documented as in Z. mucronata, the established phytochemical profiles of these plants suggest they may be potential, albeit less common, sources. The study of these related species is ongoing, with researchers continuing to explore their complex alkaloidal content.

Advanced Extraction and Purification Methodologies for Research

The isolation of this compound for research purposes requires a multi-step process involving sophisticated extraction and purification techniques to achieve the high degree of purity necessary for analytical studies and bioactivity screening.

Sequential Solvent Extraction Techniques and Optimization

The initial step in isolating this compound involves the extraction of the compound from the plant material, typically the dried and powdered stem bark of Ziziphus mucronata. Sequential solvent extraction is a commonly employed technique to separate compounds based on their polarity. This method involves the successive use of solvents with increasing polarity.

A typical sequential extraction protocol might begin with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents. This is followed by extraction with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), which is often effective in extracting cyclopeptide alkaloids. Finally, a polar solvent like methanol (B129727) may be used to extract any remaining polar compounds. The fractions are then concentrated, and the dichloromethane or ethyl acetate fraction, which is expected to be rich in this compound, is carried forward for further purification. Optimization of this process involves adjusting the solvent ratios, extraction times, and temperature to maximize the yield of the target compound.

Table 2: Example of a Sequential Solvent Extraction Scheme for Ziziphus mucronata Bark

| Step | Solvent | Purpose |

| 1 | Hexane | Defatting and removal of non-polar compounds |

| 2 | Dichloromethane | Extraction of medium-polarity compounds, including cyclopeptide alkaloids |

| 3 | Ethyl Acetate | Further extraction of medium-polarity compounds |

| 4 | Methanol | Extraction of polar compounds |

Chromatographic Purification Strategies (e.g., Flash Chromatography, High-Performance Liquid Chromatography)

Following extraction, the crude extract containing this compound is subjected to various chromatographic techniques to separate it from other co-extracted compounds.

Flash Chromatography: As a preliminary purification step, flash chromatography over a silica (B1680970) gel column is often employed. The concentrated extract is loaded onto the column and eluted with a solvent system of increasing polarity. For cyclopeptide alkaloids, a common mobile phase consists of a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC): For final purification to research-grade purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 column, is frequently utilized. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The elution of compounds is monitored by a UV detector, and the peak corresponding to this compound is collected.

Development and Refinement of Isolation Protocols for Research Purity

The development of a robust isolation protocol for this compound is an iterative process. Researchers continually refine existing methods to improve yield, purity, and efficiency. This may involve exploring different solvent systems for both extraction and chromatography, testing various stationary phases for chromatographic separation, and employing multi-dimensional chromatographic techniques. The goal is to develop a protocol that consistently yields this compound of high purity, suitable for detailed structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as well as for in-depth biological activity studies. The ongoing refinement of these protocols is crucial for advancing the scientific understanding of this compound and its potential applications.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches for Mucronine B and its Analogues

The total synthesis of this compound, a 15-membered cyclopeptide alkaloid, and its structural relatives presents considerable challenges. These include the stereocontrolled construction of multiple chiral centers, the formation of the characteristic 14-aryloxy-Z-enamide system, and the entropically disfavored macrocyclization step. Several research groups have developed elegant strategies to overcome these hurdles.

Key Organic Reaction Methodologies in Cyclopeptide Alkaloid Construction

The construction of the complex macrocyclic core of cyclopeptide alkaloids like this compound relies on a series of powerful organic reactions. Two of the most critical transformations are the formation of the vinyl enamide moiety and the ring-closing macrocyclization.

Olefination Reactions: The stereoselective synthesis of the Z-vinyl iodide, a key precursor to the enamide, is often achieved through olefination reactions. For instance, a Stork-Zhao olefination, using a phosphonium (B103445) ylide generated from an iodo-phosphonium salt, can be employed on phenylalanine-derived aldehydes to construct the required vinyl iodide moiety with high Z-selectivity. uantwerpen.beresearchgate.net This step is crucial as the geometry of the double bond is integral to the structure of the final macrocycle.

Macrocyclization: This is arguably the most challenging step in the synthesis. Several strategies have been successfully implemented:

Macrolactamization: This involves the formation of an amide bond to close the ring. In some approaches, macrolactamization is performed on a linear peptide precursor, followed by the late-stage installation of the enamide double bond. uantwerpen.be For example, Schmidt's protocol utilizing coupling reagents like PyBOP and DIPEA has been adapted for this purpose. beilstein-journals.org

Intramolecular Nucleophilic Aromatic Substitution (SNAr): An alternative strategy involves forming the aryl-alkyl ether linkage as the ring-closing step. This has been applied to the synthesis of 14-membered cyclophanes, where an intramolecular SNAr reaction between a phenol (B47542) and an alkyl halide on the peptide backbone forges the macrocycle. researchgate.netacs.org

Ring-Closing Metathesis (RCM): The use of Grubbs' catalysts for ene-enamide RCM has been explored for the synthesis of cyclopeptide alkaloids, such as in the total synthesis of paliurine E. nih.gov This method simultaneously forms the macrocycle and the enamide double bond. However, the reactivity can be sensitive to minor structural modifications of the substrate. nih.gov

Intramolecular Amidation of Vinyl Iodides: A highly convergent approach combines the formation of the enamide and the macrocyclization into a single, elegant step. This "cycloenamidation" involves an intramolecular, often copper- or palladium-catalyzed, coupling of a vinyl iodide with an amide within the linear precursor. uantwerpen.benih.gov This method efficiently addresses two of the main synthetic challenges at once.

| Macrocyclization Strategy | Key Reagents/Catalysts | Target Ring System | Reference |

| Macrolactamization | PyBOP, DIPEA | 14-membered | beilstein-journals.org |

| Intramolecular SNAr | Base (e.g., K2CO3) | 14-membered | researchgate.netacs.org |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | 15-membered | nih.gov |

| Intramolecular Amidation | Pd or Cu catalysts | 13-, 14-, 15-membered | uantwerpen.benih.gov |

Stereoselective Synthesis and Chiral Control Strategies

This compound possesses multiple stereocenters, and the precise control of their configuration is paramount for achieving a successful total synthesis and replicating the biological activity of the natural product. Total synthesis efforts have been instrumental in assigning the absolute stereochemistry of this compound and its analogue, Mucronine E, which was determined to be (S,S,S). uantwerpen.beacs.orgnih.gov

Key strategies for achieving chiral control include:

Use of Chiral Pool Starting Materials: Syntheses typically commence from commercially available, enantiomerically pure amino acids (e.g., L-phenylalanine, D-serine), which serve as building blocks and embed the initial stereocenters into the molecule. researchgate.net

Asymmetric Reactions: In some synthetic routes, asymmetric reactions are employed to establish specific stereocenters. For example, an asymmetric hydrogenation-Vilsmeier formylation sequence was a key step in an eight-step total synthesis of Mucronine E, setting the stereochemistry of the aromatic core. researchgate.netresearchgate.net

Substrate-Controlled Reactions: The existing stereocenters in the peptide backbone can direct the stereochemical outcome of subsequent reactions. For instance, the macrocyclization step via intramolecular SNAr has been shown to proceed smoothly regardless of the stereochemistry of the peptide backbone, yet other steps, like dehydration via a phenylselenide intermediate, can be highly configuration-dependent. researchgate.net

Epimerization-Free Conditions: A significant challenge is to prevent the racemization (epimerization) of existing stereocenters, particularly the α-carbon of amino acid residues, under the often harsh conditions of peptide coupling and cyclization. The development of mild catalytic methods, such as palladium-catalyzed intramolecular amidation, is advantageous as it avoids epimerization and preserves stereochemical integrity. beilstein-journals.org

Application of Modern Catalytic Reactions

Modern transition-metal catalysis has revolutionized the synthesis of complex molecules like this compound. Palladium- and copper-catalyzed reactions are particularly prominent in constructing the key structural motifs of cyclopeptide alkaloids. rsc.org

Palladium-Catalyzed Reactions:

Stille Coupling: This reaction has been used to install the vinyl iodide moiety, a precursor for the enamide, onto the peptide backbone. beilstein-journals.org

C-H Activation/Functionalization: More recent strategies have utilized palladium-catalyzed C(sp³)–H arylation of amino acid residues like phenylalanine and proline to modify the peptide backbone stereoselectively, offering a versatile tool for creating analogues. nih.govd-nb.info This approach was used in the synthesis of Abyssenine A and Mucronine E. rsc.org

Intramolecular Amidation: Palladium catalysis can effectively mediate the intramolecular coupling of vinyl iodides and amides to form the macrocyclic enamide system, often with high yields and excellent stereochemical fidelity. beilstein-journals.org

Copper-Mediated Couplings:

Ullmann-Type Reactions: Copper catalysis is a cornerstone of many cyclopeptide alkaloid syntheses. The CuI/N,N-dimethylglycine-catalyzed coupling of vinyl iodides with amides is a key step in the total synthesis of both this compound and Mucronine E. uantwerpen.beacs.org This method is a mild and efficient way to form the crucial enamide bond. Current time information in Bangalore, IN. A macroamidation protocol using a copper-catalyzed coupling reaction was central to another synthesis of Mucronine E. researchgate.netresearchgate.net This approach often provides access to the final macrocycle under conditions that are compatible with the sensitive functional groups present in the molecule.

| Catalytic Reaction | Metal Catalyst | Bond Formed | Application in Synthesis | Reference |

| Stille Coupling | Palladium | C-C (vinyl) | Vinyl iodide installation | beilstein-journals.org |

| C(sp³)-H Arylation | Palladium | C-C (aryl) | Peptide modification | nih.gov |

| Intramolecular Amidation | Palladium / Copper | C-N (enamide) | Macrocyclization | uantwerpen.bebeilstein-journals.orgacs.org |

| Ullmann-Type Coupling | Copper (CuI) | C-N (enamide) | Enamide formation / Macrocyclization | uantwerpen.beacs.org |

Phosphonoglycine-Based Approaches in Peptide Macrocycle Synthesis

While phosphonate-containing building blocks are valuable in medicinal chemistry, and the Horner-Wadsworth-Emmons reaction (a phosphonate-based olefination) is a staple of organic synthesis, specific applications of phosphonoglycine-based strategies for the macrocyclization step in the synthesis of this compound or closely related cyclopeptide alkaloids are not extensively documented in the primary literature. One report describes the use of a phosphonoglycine moiety to facilitate a critical intramolecular Horner-Wadsworth-Emmons cyclization to form other types of peptide macrocycles. acs.org However, for the cyclopeptide alkaloid family, the focus has remained on the catalytic methods described previously, such as SNAr and transition-metal-mediated amidations.

Rational Design and Synthesis of this compound Derivatives

The synthesis of natural products like this compound provides a platform for medicinal chemistry efforts aimed at creating derivatives with improved pharmacological profiles. The rational design of such analogues is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features influence biological activity.

Strategies for Targeted Structural Modifications

While extensive SAR studies specifically on this compound are limited, research on the broader family of 13- and 14-membered cyclopeptide alkaloids provides valuable insights into effective strategies for targeted modification. nih.gov The goal is often to enhance potency, improve selectivity, or alter pharmacokinetic properties.

Key strategies for structural modification include:

Varying Macrocycle Size: SAR studies have indicated that the size of the macrocyclic ring is a critical determinant of activity. For example, in some studies on related compounds, 13-membered rings were found to be preferable to 14-membered rings for antiplasmodial activity. uantwerpen.beresearchgate.net Synthetic routes can be adapted to produce rings of different sizes to explore this parameter.

Modification of the Styrylamine (B14882868) Moiety: The aromatic ring of the hydroxystyrylamine unit is a prime target for modification. Studies have shown that substitutions on this ring, such as hydroxylation or methoxylation, can significantly impact biological effects. uantwerpen.be For example, methoxylation at position 2 of the styrylamine was found to be beneficial for the antiplasmodial activity of some cyclopeptide alkaloids. researchgate.net

Alteration of Amino Acid Constituents: The identity and stereochemistry of the amino acid building blocks can be systematically varied. The replacement of one amino acid with another (e.g., phenylalanine with isoleucine) has been shown to dramatically affect the antibacterial activity of some cyclopeptide alkaloids. The synthesis of analogues with non-proteinogenic or β-substituted amino acids is another avenue for exploration. Current time information in Bangalore, IN.

These synthetic modifications allow for a systematic exploration of the chemical space around the this compound scaffold, paving the way for the development of new therapeutic leads.

Semisynthetic Approaches from Naturally Derived Precursors

Semisynthesis, which utilizes natural products as starting materials for the synthesis of complex target molecules, presents an attractive strategy for generating analogs of this compound. This approach can be more efficient than total synthesis by leveraging the pre-existing complex scaffold of a naturally occurring precursor.

While the scientific literature details the isolation of a variety of cyclopeptide alkaloids from Ziziphus species, specific studies focusing on the semisynthesis of this compound from a naturally derived precursor are not extensively reported. However, based on the known constituents of plants like Ziziphus mucronata, from which this compound is isolated, several potential precursors for semisynthetic modifications can be proposed. academiapublishing.orgresearchgate.net

Potential Natural Precursors for this compound Semisynthesis:

A number of cyclopeptide alkaloids that share structural similarities with this compound have been co-isolated from Ziziphus mucronata. researchgate.net These compounds could theoretically serve as starting points for semisynthetic transformations to yield this compound or its analogs. The feasibility of such an approach would depend on the specific structural differences between the precursor and the target molecule and the availability of selective chemical transformations.

| Potential Precursor | Structural Relationship to this compound | Potential Transformations |

| Mucronine A | Differs in the amino acid side chains. | Acylation, alkylation, or other modifications of the amino acid residues. |

| Abyssenine B | Shares the same 15-membered cyclopeptide core but with different peripheral functional groups. academiapublishing.org | Functional group interconversions. |

| Sanjoinine-A | Varies in the nature of the amino acid components. academiapublishing.org | Peptide coupling after selective ring opening, followed by re-cyclization. |

This table is illustrative and based on the co-occurrence of these compounds with this compound. Specific semisynthetic routes have not been reported in the literature.

The development of semisynthetic routes would be highly dependent on the selective modification of specific functional groups within the complex molecular framework of the precursor alkaloid, without affecting other sensitive parts of the molecule. This remains a significant challenge in the field of natural product synthesis.

Exploration of Bioisosteric Replacements in Analog Synthesis

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that has similar physicochemical properties, with the aim of modulating the biological activity, selectivity, and pharmacokinetic profile of a lead compound. slideshare.netresearchgate.net The application of this strategy to this compound could lead to the discovery of analogs with improved characteristics.

Currently, there is a lack of published research specifically detailing the synthesis of this compound analogs through bioisosteric replacement. The field of cyclopeptide alkaloid analog synthesis is still developing, with most efforts focused on total synthesis of the natural products themselves. x-mol.net

Hypothetical Bioisosteric Replacements in this compound Analogs:

Despite the absence of specific studies on this compound, one can conceptualize potential bioisosteric modifications based on its structure and the general principles of drug design. These hypothetical analogs could provide valuable insights into the SAR of this compound.

| Original Functional Group in this compound | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl group (in the styrylamine moiety) | Thiophene, Pyridine, Cyclohexyl | To explore the role of aromaticity and electronic properties in biological activity. |

| Amide bonds (in the peptide backbone) | Thioamides, Triazoles, Oxazoles ibmmpeptide.comopenaccessjournals.com | To alter hydrogen bonding capacity, metabolic stability, and conformational preferences. |

| Hydroxyl group (on the β-hydroxy amino acid) | Amino group, Fluorine | To investigate the importance of the hydrogen bond donor/acceptor properties of this group. |

| N-methyl groups | N-ethyl, N-cyclopropyl groups | To probe the steric and electronic requirements of the N-terminal amino acid. |

This table presents hypothetical bioisosteric replacements for this compound based on established medicinal chemistry principles. The synthesis and biological evaluation of these specific analogs have not been reported.

The synthesis of such analogs would likely require a total synthesis approach, allowing for the incorporation of the modified building blocks at the appropriate stages. The insights gained from the biological evaluation of these bioisosteric analogs would be invaluable for understanding the molecular determinants of this compound's activity and for the rational design of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural characterization of organic molecules in solution. For cyclopeptide alkaloids such as Mucronine B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's connectivity and three-dimensional structure. organicchemistrydata.orgipb.pt

The structural backbone of this compound, like other type-Ib cyclopeptide alkaloids, consists of a 13-membered macrocycle comprising a hydroxystyrylamine moiety, a ring-bound amino acid, and a β-hydroxy amino acid, with an additional amino acid unit in a side chain. uantwerpen.benih.gov The complete assignment of such a structure requires a detailed analysis of its ¹H and ¹³C NMR spectra.

1D ¹H NMR provides initial information on the types of protons present (aromatic, olefinic, aliphatic, N-methyl, O-methyl) and their multiplicities, which arise from spin-spin coupling with neighboring protons. youtube.comyoutube.com However, due to significant signal overlap in complex molecules, 2D NMR experiments are indispensable. scielo.br

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. It is used to trace the connectivity within individual amino acid residues, such as identifying the sequence of protons in the isoleucine and phenylalanine units of this compound. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. slu.se

Table 1: Representative ¹H and ¹³C NMR Data for a Type-Ib Cyclopeptide Alkaloid (Jubanine F in CDCl₃) as an analogue for this compound. nih.gov

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| m-Oxystyrylamino moiety | ||

| 1 | 125.1 | - |

| 2 | 113.6 | 6.78 (d, 8.2) |

| 3 | 159.2 | - |

| 4 | 171.6 | - |

| 5 | 112.5 | 6.81 (d, 2.0) |

| 6 | 130.2 | 7.15 (d, 8.2) |

| 7 | 123.6 | 6.45 (dd, 14.8, 9.8) |

| 8 | 126.9 | 6.94 (d, 14.8) |

| OMe | 55.4 | 3.82 (s) |

| Valine | ||

| 9 | 59.9 | 4.88 (dd, 9.8, 2.3) |

| 10 | 31.0 | 2.33 (m) |

| 11 | 19.4 | 0.99 (d, 6.9) |

| 12 | 18.5 | 0.88 (d, 7.3) |

| β-Oxyproline | ||

| 13 | 170.8 | - |

| 14 | 60.1 | 4.60 (dd, 8.1, 3.1) |

| 15 | 76.5 | 4.49 (t, 8.1) |

| 16 | 35.8 | 2.30 (m), 1.75 (m) |

| 17 | 25.1 | 2.09 (m), 1.72 (m) |

| N,N-Dimethylalanine | ||

| 18 | 170.1 | - |

| 19 | 67.5 | 3.23 (q, 7.0) |

| 20 | 12.0 | 1.18 (d, 7.0) |

| NMe₂ | 41.5 | 2.30 (s) |

| Valine (Side Chain) | ||

| 21 | 170.7 | - |

| 22 | 58.0 | 4.10 (d, 9.2) |

| 23 | 31.8 | 2.11 (m) |

| 24 | 19.7 | 0.97 (d, 7.0) |

| 25 | 16.9 | 0.86 |

Note: The table shows data for Jubanine F to illustrate typical chemical shifts for this class of compounds. The numbering is based on the cited literature for Jubanine F and may differ from the formal IUPAC numbering of this compound.

Once the planar structure is established, NMR spectroscopy is used to determine the relative and absolute stereochemistry of the chiral centers.

Coupling Constants (J-values): The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. organicchemistrydata.org This relationship is used to determine the relative stereochemistry of substituents along an aliphatic chain, for example, within the amino acid residues.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₂₈H₃₆N₄O₄. nih.gov HRMS analysis provides an experimental mass measurement that can be compared to the calculated exact mass.

Calculated Exact Mass: 492.27365 g/mol nih.gov

Experimental HRMS Data: An experimental HRMS measurement would typically yield a value for the protonated molecule [M+H]⁺ or other adducts. For example, a study identified a compound with m/z 491.2659, which corresponds to the [M-H]⁻ ion of a compound with this molecular formula. nih.gov The high accuracy of HRMS (typically within 5 ppm error) allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing large and thermally labile molecules like peptides, while the quadrupole time-of-flight (qTOF) analyzer provides high resolution and accurate mass measurements for both parent and fragment ions. koreascience.kr

Tandem mass spectrometry (MS/MS) experiments, often performed on a qTOF instrument, involve selecting the parent ion (e.g., the [M+H]⁺ ion of this compound), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure, particularly the sequence of amino acids.

Studies on type-Ib cyclopeptide alkaloids from Ziziphus species show characteristic fragmentation patterns. oak.go.krresearchgate.net Common losses and fragment ions observed for this class of compounds include:

Characteristic Backbone Fragments: Ions at m/z 233, 216, and 204 are often observed, corresponding to common structural motifs within the macrocyclic backbone of type-Ib alkaloids. oak.go.kr

Side Chain Fragments: Neutral losses corresponding to the amino acid residues in the side chain can be observed. For instance, the loss of a valine residue (C₅H₉NO) would result in a mass difference of 99 Da. oak.go.kr

Fragments from Ring-Bound Amino Acids: The identity of the ring-bound amino acid can be inferred from specific fragment ions. For example, a fragment at m/z 408 has been associated with the presence of phenylalanine in the ring. oak.go.kr

This fragmentation data, combined with HRMS measurements, provides powerful confirmatory evidence for the structure elucidated by NMR. oak.go.kr

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Purity Assessment and Complex Mixture Profiling

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound.

Isolation and Purification: The isolation of this compound from natural sources, such as the bark of Ziziphus mucronata, typically involves initial solvent extraction followed by multiple chromatographic steps. benchchem.com Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, is a standard final step to obtain the pure compound. benchchem.com

Purity Assessment: Analytical HPLC is used to assess the purity of the isolated this compound, with purity levels often required to be greater than 95% for research purposes. benchchem.com A UV-Vis detector is commonly used, monitoring at wavelengths where the compound's chromophores, such as the styrylamine (B14882868) unit, absorb light (e.g., 270-320 nm). oak.go.kr

Complex Mixture Profiling: Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over HPLC, including higher resolution, faster analysis times, and greater sensitivity. mdpi.com When coupled with mass spectrometry (UHPLC-MS), it becomes a powerful platform for metabolomics and the profiling of complex extracts. nih.govnih.gov This technique can be used to analyze the alkaloid-rich fraction of a plant extract to identify known compounds like this compound and tentatively identify unknown related structures based on their retention times, accurate mass, and fragmentation patterns. koreascience.kroak.go.kr The optimized UHPLC-ESI-qTOF-MS methods are crucial for the systematic analysis of cyclopeptide alkaloids in extracts from Ziziphus species. oak.go.krresearchgate.net

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS) for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of cyclopeptide alkaloids from natural sources. mdpi.com Its high sensitivity and specificity make it ideal for identifying and quantifying compounds within complex biological matrices. ijpras.com Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (qTOF) mass spectrometer offer superior resolution and mass accuracy, which are critical for distinguishing between structurally similar alkaloids. oak.go.kr

Research on extracts from the Rhamnaceae family, particularly the genus Ziziphus, has demonstrated the power of these methods. For instance, the analysis of Ziziphus jujuba seeds using UHPLC-ESI-qTOF-MS has been successful in separating and tentatively identifying numerous cyclopeptide alkaloids. oak.go.kr The MSE technique, a non-selective fragmentation method, is particularly valuable as it generates molecular fragment information for a wide range of compounds simultaneously, facilitating the characterization of both known and novel alkaloids. oak.go.kr

The fragmentation patterns observed in tandem MS are crucial for structural elucidation. While the fragmentation behavior of many cyclopeptide alkaloids is not extensively documented, studies have begun to map the characteristic fragmentation of these molecules, aiding in the identification of their constituent amino acids and macrocyclic structure. oak.go.kr LC-MS/MS is not only used for qualitative identification but also serves as a quantitative tool to determine the concentration of specific alkaloids in extracts. ijpras.com

Table 1: Representative LC-MS Parameters for Cyclopeptide Alkaloid Analysis This interactive table summarizes typical conditions used for the analysis of cyclopeptide alkaloids in Ziziphus species, based on published research. oak.go.kr

| Parameter | Description |

| Chromatography System | Waters Acquity UPLC |

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from 10% to 65% B over 20 minutes |

| Mass Spectrometer | Waters Xevo F2 qTOF |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

This systematic approach allows for the comprehensive profiling of alkaloids in plant extracts. For example, LC-MS/MS analysis of Ziziphus mauritiana fruit juice identified numerous phytochemicals, including various alkaloids. researchgate.net The application of these methods is foundational for metabolomic studies and for linking specific compounds to the biological activities of the plant extracts. researchgate.net

X-ray Crystallography for Single-Crystal Structural Analysis (where applicable to related cyclopeptide alkaloids)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk It provides unambiguous information on molecular structure, including bond lengths, bond angles, and absolute stereochemistry. ineos.ac.ru While obtaining single crystals of sufficient quality for complex natural products can be a significant challenge, the technique has been successfully applied to several cyclopeptide alkaloids, providing invaluable structural insights for the entire class of compounds.

The successful application of X-ray crystallography to alkaloids structurally related to this compound underscores its importance. For example, the absolute configuration of the amino acid residues in nummularine B, another 13-membered cyclopeptide alkaloid, was unequivocally determined as all-S through single-crystal X-ray diffraction of its methiodide derivative. uantwerpen.bedoc-developpement-durable.org Similarly, the structures of other cyclopeptide alkaloids like amaiouine and franganine (B607549) have been confirmed or established using this technique. uantwerpen.beacs.orgnih.gov In some cases, derivatization is employed to facilitate crystallization and analysis; the stereochemistry of scutianene E diastereomers was confirmed by X-ray diffraction of their O-acetyl derivatives. nih.gov

These crystallographic studies provide a solid structural foundation for the class of cyclopeptide alkaloids. The precise atomic coordinates obtained from X-ray analysis serve as a benchmark for validating structures proposed by other spectroscopic methods, such as NMR, and are essential for computational modeling and understanding structure-activity relationships.

Table 2: Examples of Cyclopeptide Alkaloids Characterized by X-ray Crystallography This table presents examples of related cyclopeptide alkaloids whose three-dimensional structures have been elucidated using single-crystal X-ray diffraction.

| Compound | Key Finding from X-ray Analysis | Reference(s) |

| Nummularine B methiodide | Revealed all-S configurations of the amino acid residues. | uantwerpen.bedoc-developpement-durable.org |

| Amaiouine | Confirmed the overall structure elucidated by NMR spectroscopy. | acs.orgnih.gov |

| Tri-N-methylfranganine methiodide | Established the absolute configuration of the parent alkaloid, franganine. | uantwerpen.be |

| 28-epi-Scutianene E (O-acetyl derivative) | Confirmed the stereochemistry of the diastereomeric compound. | nih.gov |

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

The antimicrobial potential of Mucronine B has been primarily investigated through studies on extracts of Ziziphus mucronata, where it is a known constituent. academiapublishing.org These extracts have demonstrated considerable efficacy against a range of microbial pathogens. smolecule.com The observed pharmacological activities are largely attributed to the cyclopeptide alkaloids present in various parts of the plant. academiapublishing.org

Extracts from Ziziphus mucronata, containing this compound, have shown significant in vitro antibacterial activity. smolecule.com Studies have demonstrated that these extracts can inhibit the growth of both Gram-positive and Gram-negative bacteria. The spectrum of activity includes pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, and Enterococcus faecalis. smolecule.comacademiapublishing.org

The antibacterial potency of crude methanolic extracts from Ziziphus mucronata has been quantified, revealing broad-spectrum activity. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values from one such study are detailed below, indicating that the extract was bactericidal at higher concentrations and bacteriostatic at lower concentrations. researchgate.net

| Bacterial Strain | Gram Stain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Bacillus cereus | Positive | 0.625 | 1.25 |

| Staphylococcus aureus | Positive | 0.625 | 1.25 |

| Streptococcus pyogenes | Positive | 0.1563 | 0.3125 |

| Escherichia coli | Negative | 0.0781 | 0.625 |

| Pseudomonas aeruginosa | Negative | 0.0391 | 0.3125 |

| Salmonella typhi | Negative | 0.0781 | 0.625 |

The antifungal properties of Ziziphus extracts, which contain this compound and other cyclopeptide alkaloids, have also been a subject of investigation. researchgate.net Research has shown that extracts from Ziziphus mucronata are active against various fungal pathogens, including dermatophytes. academiapublishing.org

Studies have identified activity against clinically relevant fungi such as Candida albicans, Cryptococcus neoformans, and Trichophyton mentagrophytes. researchgate.net The data suggest that compounds within these plant extracts could be valuable in addressing opportunistic fungal infections.

| Fungal Isolate | MIC (µg/mL) |

|---|---|

| Aspergillus fumigatus | >5000 |

| Candida albicans | 625 |

| Cryptococcus neoformans | >5000 |

While the precise molecular mechanism of this compound is not fully elucidated, the activity of cyclopeptide alkaloids is often linked to their interaction with microbial cell membranes. researchgate.netaustinpublishinggroup.com As antimicrobial peptides (AMPs), their mode of action is generally distinct from conventional antibiotics. austinpublishinggroup.com

A primary proposed mechanism is the disruption of the bacterial cell membrane or cell wall. austinpublishinggroup.com These peptides are often amphiphilic and positively charged, which facilitates interaction with the negatively charged components of microbial membranes. This interaction can lead to increased membrane permeability, leakage of essential cellular contents like proteins and enzymes, and ultimately, cell lysis and death. austinpublishinggroup.comdergipark.org.tr The antimicrobial activity of Ziziphus extracts may also stem from a synergistic effect of various compounds present, including flavonoids, polyphenols, and saponins, which are known to possess antimicrobial properties. academiapublishing.orgdergipark.org.tr

Antiviral Activity Studies

The potential of cyclopeptide alkaloids as antiviral agents has been explored, with a particular focus on viruses affecting livestock.

Porcine Epidemic Diarrhea Virus (PEDV) is a coronavirus that causes significant economic losses in the swine industry. mdpi.com Research into treatments has led to the investigation of natural compounds, including cyclopeptide alkaloids. capes.gov.brresearchgate.net

Studies on alkaloids isolated from the roots of Ziziphus jujuba, a related species, have demonstrated potent inhibitory effects against PEDV replication in vitro. capes.gov.br While these findings highlight the antiviral potential of this class of compounds, specific studies detailing the direct efficacy of isolated this compound against PEDV have not been extensively reported. The existing research focuses on related cyclopeptide alkaloids, suggesting a promising avenue for future investigation into this compound's specific antiviral activity. capes.gov.brresearchgate.net

The mechanisms by which cyclopeptide alkaloids like this compound may inhibit viral replication are likely multifaceted. Generally, antiviral compounds can interfere with various stages of the viral life cycle. nih.gov

Key mechanisms of viral inhibition include:

Inhibition of Viral Entry: Some natural compounds prevent the virus from attaching to or entering the host cell. mdpi.com

Targeting Viral Enzymes: Many antiviral drugs function by inhibiting essential viral enzymes. For coronaviruses like PEDV, proteases such as 3CLpro and PL2pro are critical for processing viral polyproteins, making them prime targets for inhibitory drugs. openveterinaryjournal.com

Disruption of Replication Machinery: Antivirals can inhibit the synthesis of viral nucleic acids. libretexts.org This can be achieved through mechanisms like acting as a nucleoside analogue, which gets incorporated into the growing DNA or RNA strand and causes premature chain termination. libretexts.org Other agents may directly target the viral polymerase or interfere with cellular pathways that the virus exploits for its replication. libretexts.orgmdpi.com

Post-transcriptional Regulation: Some host factors, and potentially therapeutic agents, can target viral RNA for degradation, thereby inhibiting the production of viral proteins. plos.org

Although the specific mechanism for this compound has yet to be determined, its chemical structure suggests it could potentially inhibit viral replication by targeting key viral enzymes or interfering with the replication process.

Anticancer Activity Studies (in vitro Cytotoxicity)

Research into the anticancer potential of this compound is still in its nascent stages. Most studies have evaluated the cytotoxic effects of crude extracts from Ziziphus plants, which contain a mixture of phytochemicals, including various cyclopeptide alkaloids, flavonoids, and triterpenes. pjps.pkfrontiersin.org The anti-tumor activities of these extracts are often attributed to this complex mixture of compounds. researchgate.net

Direct in vitro cytotoxicity data, such as IC50 values for this compound against specific cancer cell lines, is not extensively documented in the available scientific literature. However, studies on extracts from plants containing this compound and on related cyclopeptide alkaloids provide some insight into its potential activity.

Extracts from Ziziphus species have demonstrated cytotoxicity against several cancer cell lines. For example, a dichloromethane (B109758) extract of Ziziphus mauritiana roots showed significant activity against the human breast cancer cell line (MCF-7), with an IC50 value of 20.34 ± 0.92 µg/ml. pjps.pk Similarly, extracts from Ziziphus mucronata have shown cytotoxic potential. researchgate.net

While specific data for this compound is scarce, a study on related cyclopeptide alkaloids reported that Mucronine E exhibited moderate cytotoxicity with an IC50 value of 0.68 mM. uantwerpen.be This suggests that alkaloids of the mucronine class may possess cytotoxic properties, although further research is required to confirm the specific activity of this compound.

Table 1: In vitro Cytotoxicity of Ziziphus Extracts and a Related Alkaloid

| Substance | Source | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Dichloromethane Extract | Ziziphus mauritiana (Roots) | MCF-7 (Breast Cancer) | 20.34 ± 0.92 µg/ml | pjps.pk |

| Mucronine E | Ziziphus species | Not Specified | 0.68 mM (Moderate Cytotoxicity) | uantwerpen.be |

The precise mechanisms through which this compound may exert anticancer effects, such as the induction of apoptosis or modulation of the cell cycle, have not been specifically elucidated. However, research on other constituents of Ziziphus plants and other cyclopeptide alkaloids offers potential avenues for investigation.

For instance, betulinic acid, a triterpenoid (B12794562) also found in Ziziphus species, is known to induce apoptosis in human melanoma cells. phcogrev.comrjpponline.org Studies on other plant-derived peptides have shown they can induce cell cycle arrest and apoptosis. nih.gov Triterpenes isolated from Prunella vulgaris were found to promote apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov While these findings are suggestive, dedicated studies are needed to determine if this compound acts through similar apoptotic or cell-cycle-disrupting pathways.

The modulation of intracellular signaling pathways is a key mechanism for many natural anticancer compounds. The Nuclear Factor-kappa B (NF-κB) pathway, which is critical in regulating cell proliferation, apoptosis, and inflammation, is a common target. ljmu.ac.uk

Currently, there is no direct evidence from the reviewed literature demonstrating that this compound modulates the NF-κB pathway or other specific cancer-related signaling cascades. However, other alkaloids have been shown to possess such activities. Cinchonine, for example, has been reported to regulate NF-κB, and certain tryptoquivaline (B1215208) derivatives exhibit NF-κB inhibitory effects. researchgate.netmdpi.com Given the established role of the NF-κB pathway in inflammation and cancer, investigating the effect of this compound on this pathway could be a valuable area for future research.

Anti-inflammatory and Immunomodulatory Research

The traditional use of Ziziphus mucronata for treating inflammatory conditions has prompted scientific investigation into its active components. academiapublishing.orgdoc-developpement-durable.org Cyclopeptide alkaloids, as a class, are believed to contribute significantly to the anti-inflammatory and immunomodulatory effects of these plant extracts. academiapublishing.org

While this compound is identified as a constituent of plants with known anti-inflammatory activity, specific studies detailing its direct effects on inflammatory mediators and signaling pathways are limited. researchgate.netresearchgate.net Research has tended to focus on crude extracts or other, more abundant compounds.

For example, a study on the root bark of Zizyphus nummularia isolated a compound that was shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Another study on Jujuboside B, a saponin (B1150181) from Ziziphus jujuba, demonstrated its ability to downregulate pro-inflammatory cytokines and reduce oxidative stress in macrophages. phcogres.com These findings highlight that compounds from the Ziziphus genus can modulate key inflammatory pathways, though the specific contribution of this compound remains to be determined.

The immunomodulatory potential of this compound has not been directly investigated. However, extracts from Ziziphus plants and other related peptide alkaloids have shown effects on the immune system.

A hydroalcoholic extract of Ziziphus jujuba leaves was found to stimulate the phagocytic function of human neutrophils. saudijournals.com Dichloromethane extract from the roots of Ziziphus mauritiana exhibited immunomodulatory activity. nih.gov Furthermore, other plant-derived cyclic peptides, such as cyclolinopeptide A, have demonstrated immunosuppressive properties by inhibiting the production of interleukin-2, a cytokine crucial for T-cell proliferation. rsc.org These studies suggest that the phytochemicals within the Ziziphus genus can influence immune cell behavior, but research is required to isolate and characterize the specific effects of this compound.

Antidiabetic Activity Investigations

The potential of this compound as an antidiabetic agent has been explored, primarily focusing on its role in inhibiting key digestive enzymes involved in carbohydrate metabolism.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

Research has shown that cyclopeptide alkaloids, the class of compounds to which this compound belongs, possess antidiabetic potential. researchgate.net Extracts from Ziziphus mucronata, a plant known to contain this compound, have demonstrated the ability to inhibit both α-glucosidase and α-amylase. academiapublishing.org These enzymes are critical for the breakdown of complex carbohydrates into simple sugars, and their inhibition can help manage blood glucose levels. academiapublishing.orgnih.gov

A bioassay-guided study of Ziziphus mucronata identified a butanol fraction with potent inhibitory activity against both α-glucosidase and α-amylase. academiapublishing.org While this study did not isolate this compound specifically as the active compound, its presence in the plant suggests it may contribute to the observed effects. academiapublishing.orgresearchgate.netnih.gov The mechanism of action is believed to be via the inhibition of these enzymes, which presents an alternative therapeutic strategy for managing hyperglycemia. academiapublishing.org

Further kinetic studies on compounds isolated from a bioactive fraction of Ziziphus mucronata revealed non-competitive inhibition of α-amylase and uncompetitive inhibition of α-glucosidase. researchgate.net This indicates that the active compounds bind to sites on the enzymes that are distinct from the active site. researchgate.net

| Plant Source Containing this compound | Target Enzyme | Observed Effect | Inhibition Type |

| Ziziphus mucronata | α-Glucosidase | Potent Inhibition | Uncompetitive |

| Ziziphus mucronata | α-Amylase | Potent Inhibition | Non-competitive |

Modulation of Glucose Metabolism in in vitro and animal models

The primary mechanism by which this compound is thought to modulate glucose metabolism is through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. academiapublishing.orgnih.gov By slowing down the digestion of carbohydrates, these inhibitors can reduce the intestinal absorption of glucose, thereby lowering post-meal blood sugar spikes. mdpi.comup.ac.za

Neuropharmacological Activity Research

Research into the neuropharmacological activities of cyclopeptide alkaloids, including this compound, has uncovered potential sedative, anxiolytic, analgesic, and anti-nociceptive effects. researchgate.net

Sedative and Anxiolytic Effects in Animal Models

Cyclopeptide alkaloids found in the Ziziphus genus are recognized for their effects on the central nervous system, including sedative and anxiety-reducing actions. researchgate.netomicsonline.org Extracts from Ziziphus jujuba, which contains related cyclopeptide alkaloids like Mucronine-D, have demonstrated significant anxiolytic effects and are known to depress central nervous system activity, which can reduce anxiety and induce sleep. omicsonline.orgresearchgate.netphcogrev.com

A study on a cyclopeptide alkaloid fraction from Ziziphus nummularia showed anxiolytic effects in animal models, such as the hole-board test and the open-field test, without affecting locomotor activity. uantwerpen.be While this study did not isolate this compound, it highlights the potential of this class of compounds. The anxiolytic-like effects of sanjoinine A, another cyclopeptide alkaloid from Ziziphus, are thought to involve the GABAergic transmission system. idosi.org Similarly, studies on Ziziphus mucronata extracts suggest that their anxiolytic and antidepressant effects may be linked to the modulation of monoamine transmissions. nih.gov

Analgesic and Anti-nociceptive Effects in Animal Models

The potential pain-relieving effects of cyclopeptide alkaloids have been investigated in various animal models. A cyclopeptide alkaloid fraction from the leaves of Ziziyphus nummularia was found to have highly significant anti-nociceptive effects in acetic acid-induced writhing, tail flick, and hot plate tests. researchgate.net This suggests that the analgesic activity is mediated by both peripheral and central mechanisms. uantwerpen.beresearchgate.net

Extracts from other Ziziphus species have also shown promise. For instance, ethanolic extracts of Ziziphus abyssinica leaves produced significant, dose-dependent inhibition of chemically-induced nociception in mice. nih.govfrontiersin.org While these studies often use extracts containing a mixture of compounds, the presence of alkaloids is frequently cited as a contributor to the observed analgesic activities. nih.gov

| Plant/Fraction Source | Animal Model | Analgesic/Anti-nociceptive Finding |

| Ziziyphus nummularia (Cyclopeptide alkaloid fraction) | Acetic acid-induced writhing test | Highly significant anti-nociceptive effects. researchgate.net |

| Ziziyphus nummularia (Cyclopeptide alkaloid fraction) | Tail flick and hot plate tests | Indicated centrally acting analgesic effects. uantwerpen.be |

| Ziziphus abyssinica (Ethanolic leaf extract) | Acetic acid, formalin, and glutamate (B1630785) tests | Dose-dependent and significant inhibition of nociception. nih.gov |

Investigations into Receptor Interactions and Neurotransmitter System Modulation

The neuropharmacological effects of compounds like this compound are believed to stem from their interaction with key neurotransmitter systems. The sedative and anxiolytic properties of alkaloids from Ziziphus species are often linked to the GABAergic system, which is the main inhibitory neurotransmitter system in the brain. dokumen.pub It is thought that these compounds may enhance GABAergic transmission, leading to a calming effect. idosi.org

Furthermore, research on Ziziphus mucronata extracts suggests that their anxiolytic and antidepressant-like effects could be mediated through the modulation of monoamine transmissions. nih.gov The effects of the extract were counteracted by a β-adrenoceptor blocker and 5-HT1A/1B receptor antagonist, but not by a benzodiazepine (B76468) receptor antagonist, pointing towards involvement of the serotonergic and adrenergic systems rather than direct action on benzodiazepine receptors. nih.gov Additionally, glutamatergic neurotransmission, which regulates excitatory tones in the central nervous system, can be modulated by metabolic factors like glucose intake, suggesting a complex interplay of systemic and neural factors. nih.gov

Antioxidant Activity Investigations

Research into the antioxidant properties of compounds from the Ziziphus genus is extensive, given their rich composition of flavonoids, phenolics, and alkaloids. nih.govnih.gov While extracts from the source plants of this compound show notable antioxidant effects, studies focusing specifically on the isolated compound are more limited.

Direct and specific data on the in vitro radical scavenging capacity of this compound, such as its half-maximal inhibitory concentration (IC₅₀) in DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are not extensively reported in the available scientific literature. However, research on other cyclopeptide alkaloids isolated from the related plant Zizyphus oxyphylla provides insight into the potential antioxidant activity of this class of compounds.

A study investigating five cyclopeptide alkaloids from Zizyphus oxyphylla demonstrated marked, concentration-dependent antioxidant potential in various assays. researchgate.net Nummularin-C was identified as the most potent among the tested compounds. researchgate.net The findings for these related alkaloids are detailed in the table below.

Table 1: In Vitro Antioxidant Activity of Cyclopeptide Alkaloids from Zizyphus oxyphylla

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | Nitric Oxide Radical Scavenging IC₅₀ (µg/mL) |

|---|---|---|

| Nummularin-C | 27.23 | 32.03 |

| Nummularin-R | 47.89 | 55.14 |

| Oxyphylline-D | - | - |

| Oxyphylline-B | - | - |

| Oxyphylline-C | - | - |

Data sourced from a study on cyclopeptide alkaloids from Zizyphus oxyphylla. researchgate.net A '-' indicates data was not specified for that particular assay.

The ethyl acetate (B1210297) fraction of Z. oxyphylla leaves, from which such alkaloids are purified, has shown very high DPPH scavenging activity with an IC₅₀ value of 3.0 ± 0.1 µg/mL. nih.gov Similarly, various extracts from Ziziphus mauritiana have demonstrated significant antioxidant capacity, which correlates with their high total phenolic and flavonoid content. mdpi.com These results underscore the antioxidant potential of the Ziziphus genus, though further studies are required to quantify the specific contribution of this compound to this activity.

The mechanisms by which this compound may modulate oxidative stress pathways have not been fully elucidated. However, related cyclopeptide alkaloids have been shown to possess anti-glycation activity. uantwerpen.be The process of glycation leads to the formation of advanced glycation end-products (AGEs), which can bind to their receptors (RAGE) and induce reactive oxygen species (ROS) production, contributing to oxidative stress. medcraveonline.com By inhibiting glycation, compounds can indirectly reduce the downstream oxidative stress it causes. uantwerpen.be Three cyclopeptide alkaloids from Ziziphus oxyphylla—nummularine-R, nummularine-C, and hemsine-A—demonstrated considerable anti-glycation activity, suggesting a potential pathway for mitigating oxidative stress. academiapublishing.org The direct effect of this compound on this or other specific cellular antioxidant pathways, such as the Nrf2 pathway, remains an area for future research.

Other Investigated Biological Activities (e.g., Anti-plasmodial, Anthelmintic)

Beyond antioxidant effects, cyclopeptide alkaloids from Ziziphus species, including this compound, are recognized for other significant biological properties. nih.govnih.gov

Extracts from Ziziphus mucronata are believed to owe their anti-plasmodial activity in part to the cyclopeptide alkaloids they contain. nih.gov In vitro studies have confirmed the anti-plasmodial potential of this compound class against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netmdpi.com

Research on a wide array of cyclopeptide alkaloids has revealed structure-activity relationships that influence their potency. One study suggested that a 13-membered macrocyclic ring is generally more favorable for high anti-plasmodial activity compared to a 14-membered ring. researchgate.net this compound possesses a 15-membered ring structure, which places it in a different structural sub-class. While many related alkaloids have been tested, specific IC₅₀ values for this compound against P. falciparum are not consistently reported across studies. The table below summarizes the activity of several other cyclopeptide alkaloids.

Table 2: In Vitro Anti-plasmodial Activity of Various Cyclopeptide Alkaloids

| Compound | Source Species | Ring Size | Anti-plasmodial IC₅₀ (µM) vs. P. falciparum |

|---|---|---|---|

| Spinanine-B | Ziziphus spina-christi | 13 | 2.1 |

| Nummularine-B | Ziziphus nummularia | 13 | 3.6 |

| Mauritine-M | Ziziphus mauritiana | 13 | 3.7-7.3 |

| Ziziphine-Q | Ziziphus oenoplia | 13 | 5.9 |

| Ziziphine-N | Ziziphus oenoplia | 13 | 6.4 |

| Nummularine-H | Ziziphus mauritiana | 14 | 3.7-7.3 |

| Hemsine-A | Ziziphus mauritiana | 14 | 3.7-7.3 |

Data compiled from multiple studies. researchgate.netmdpi.comresearchgate.net IC₅₀ values are against various strains of P. falciparum.

The data indicates that several 13- and 14-membered cyclopeptide alkaloids exhibit potent anti-plasmodial activity. researchgate.net Further investigation is needed to determine the specific efficacy of the 15-membered this compound and to understand how its distinct structure influences its mechanism of action against the parasite.

Extracts from Ziziphus mucronata are used in traditional medicine and have been shown to possess broad-spectrum anthelmintic activity. nih.govnih.gov This biological effect is attributed to the presence of various phytochemicals, including tannins and cyclopeptide alkaloids. nih.gov While the general class of compounds is implicated in this activity, specific in vitro or in vivo studies quantifying the direct anthelmintic efficacy (e.g., IC₅₀ values) of isolated this compound against parasitic nematodes like Haemonchus contortus or the model organism Caenorhabditis elegans are currently lacking in the reviewed literature.

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlating Specific Structural Motifs with Observed Biological Potency

Mucronine B is a 15-membered cyclopeptide alkaloid, a structural class that is relatively rare compared to the more common 13- and 14-membered analogues. uantwerpen.be Its biological activity is intrinsically linked to several key structural motifs. While direct and extensive SAR studies on this compound itself are limited, valuable insights can be drawn from broader studies on libraries of cyclopeptide alkaloids, particularly concerning their antiplasmodial activity. mdpi.com

A significant qualitative SAR study on a library of 19 different cyclopeptide alkaloids has provided the most detailed correlations to date. mdpi.comresearchgate.netnih.gov The findings from this research allow for inferences to be made about the structural elements of this compound that are likely crucial for its biological potency.

Key Structural Features and Their Inferred Importance for Activity:

| Structural Motif | Feature in this compound | Inferred Importance for Biological Potency | Supporting Evidence |

| Macrocycle Ring Size | 15-membered ring | The ring size is a critical determinant of activity. Studies suggest a 13-membered ring is often preferred over a 14-membered ring for antiplasmodial activity. mdpi.comnih.gov The specific impact of the 15-membered ring of this compound requires more targeted investigation, but it defines the overall conformation and rigidity of the molecule. mdpi.comnih.gov | |

| Styrylamine (B14882868) Moiety | Methoxylated p-hydroxystyrylamine | The presence and substitution on the styrylamine ring are vital. Methoxylation, as seen in this compound, or to a lesser extent, hydroxylation, appears to be beneficial and potentially crucial for displaying antiplasmodial activity. mdpi.comresearchgate.net | |

| β-Hydroxy Amino Acid | β-hydroxy-L-phenylalanine | This unit is a cornerstone of the cyclopeptide alkaloid structure. researchgate.net Some studies suggest that the presence of a β-hydroxy proline moiety may correlate with higher antiplasmodial potency, indicating that the nature of this specific amino acid influences activity. mdpi.comnih.gov | |

| Enamide System | Z-enamide moiety within the macrocycle | This feature introduces rigidity and specific geometry to the macrocycle. The synthesis of this sensitive Z-enamide is a known challenge, highlighting its unique chemical properties that likely contribute to target binding. nih.govrsc.org | |

| Terminal Amino Acid | N-methyl-L-isoleucine | The basicity and lipophilicity of the exocyclic amino acid side chain are thought to influence the compound's pharmacokinetic properties and target interaction. |

The intricate arrangement of these amino acids within the unique 15-membered ring of this compound results in a distinct three-dimensional structure that dictates its biological profile. smolecule.com

Identification of Key Pharmacophores Essential for Target Interactions

A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. While dedicated pharmacophore modeling studies for this compound are not extensively reported, the SAR data provides a clear indication of the essential pharmacophoric features required for the activity of cyclopeptide alkaloids.

Based on current understanding, the key pharmacophore for antiplasmodial activity in this class of compounds can be described by the following features present in this compound:

Aromatic Ring with Hydrogen Bond Acceptor/Donor: The methoxylated phenyl ring of the styrylamine unit is a critical feature. The methoxy (B1213986) group can act as a hydrogen bond acceptor, and the underlying phenolic system provides a specific aromatic interaction surface. This region is considered important for target recognition. mdpi.comresearchgate.net

Hydrophobic Regions: The isobutyl group of the leucine (B10760876) residue within the ring and the sec-butyl group of the exocyclic isoleucine provide crucial hydrophobic pockets that can engage with non-polar regions of a biological target.

Hydrogen Bond Donors/Acceptors: The amide bonds within the macrocycle and the hydroxyl group of the β-hydroxy-L-phenylalanine residue are key hydrogen bond donors and acceptors, contributing to the specific binding affinity and orientation within a target site.

Defined 3D Spatial Arrangement: The 15-membered macrocycle constrains these features in a specific three-dimensional orientation. This rigid scaffold reduces the entropic penalty upon binding and presents the key interaction points in a precise geometry, which is fundamental to its biological function. The Z-enamide moiety is a major contributor to this conformational rigidity. rsc.org

Computational studies on related alkaloids, such as those from the amphibine class, have been used to predict interactions with viral proteases, demonstrating the utility of identifying such pharmacophoric features for in silico screening and lead discovery. uin-alauddin.ac.id

Elucidation of Mechanistic Insights Derived from Structural Modifications of this compound

Understanding the precise mechanism of action of this compound is an ongoing challenge, hampered by the low natural abundance of these compounds and the complexity of their total synthesis. rsc.orgresearchgate.net As such, studies involving systematic structural modifications of this compound to probe its mechanism are scarce. Most available research has focused on the total synthesis of various natural cyclopeptide alkaloids rather than creating libraries of synthetic analogues for mechanistic investigation. researchgate.netthieme-connect.com

However, the existing SAR data allows for the formulation of hypotheses regarding its mechanism. The demonstrated importance of the methoxylated styrylamine moiety strongly suggests it is directly involved in a key interaction with the molecular target. mdpi.comnih.gov Any modification, such as removal of the methoxy group or alteration of the aromatic ring, would be expected to significantly impact binding affinity and thus biological activity.

Furthermore, the rigidity conferred by the macrocycle and the Z-enamide system implies that this compound likely acts via a specific, high-affinity binding to a protein target, rather than through non-specific mechanisms like membrane disruption. The stereochemistry of the amino acid components is also critical, as demonstrated in syntheses of related compounds where stereoisomers exhibit different properties. nih.gov

Computational chemistry offers a promising avenue for future mechanistic investigations. frontiersin.org Docking simulations and molecular dynamics could help identify potential protein targets and visualize the binding modes of this compound. For instance, in silico studies on other alkaloids have been used to explore their binding to crucial enzymes like proteases, providing a roadmap for how similar studies on this compound could yield mechanistic clarity. uin-alauddin.ac.id The development of more efficient synthetic routes to this compound and its analogues will be the ultimate key to enabling the creation of molecular probes for detailed mechanistic and target identification studies. rsc.org

Chemoinformatics and Computational Studies

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating the molecular basis of a compound's activity. researchgate.net

For Mucronine B, molecular docking studies have been employed to identify its potential as an inhibitor for several key enzymes. A 2024 review highlighted that in silico analyses have shown that this compound binds to and potentially inhibits acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-amylase. researchgate.net These enzymes are significant targets for neurodegenerative diseases and diabetes, respectively. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces between the alkaloid and the amino acid residues within the active site of the target protein. uinsgd.ac.id

Studies on related cyclopeptide alkaloids from the Ziziphus genus, such as Mauritine derivatives, have been conducted against the papain-like protease (PLpro) of SARS-CoV-2. uinsgd.ac.id In these analyses, compounds with the lowest binding energy values are considered to have the highest affinity for the target, indicating strong inhibitory potential. uinsgd.ac.id For example, molecular docking of various Mauritine compounds revealed binding energies ranging from -6.07 to -8.58 kcal/mol against PLpro. uinsgd.ac.id While specific binding energy values for this compound are not detailed in the available literature, its documented interaction with multiple enzymes underscores the utility of docking for identifying its therapeutic potential. researchgate.net

Table 1: Identified Protein Targets for this compound via Molecular Docking

| Protein Target | Potential Therapeutic Area |

|---|---|

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) |

| Butyrylcholinesterase (BChE) | Neurodegenerative Diseases (e.g., Alzheimer's) |

| α-Amylase | Type 2 Diabetes |

Data sourced from a 2024 review on Uraria picta and its bioactive compounds. researchgate.net

Molecular Dynamics Simulations for Understanding Binding Stability and Conformations

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the physical movements of atoms and molecules in the complex over time. This technique provides a deeper understanding of the stability of the ligand-protein interaction and the conformational changes that may occur upon binding.

While specific MD simulation studies focused solely on this compound are not prominently available in the reviewed literature, research on closely related cyclopeptide alkaloids from Ziziphus species provides a clear framework for this analysis. For instance, MD simulations were conducted on Mauritine-A and Mauritine-C, two alkaloids structurally similar to this compound, to assess their stability when bound to the SARS-CoV-2 papain-like protease (PLpro). uinsgd.ac.id

Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests the complex has reached equilibrium and is stable. In the study of Mauritine-A and -C, the complexes showed notable stability. uinsgd.ac.id

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility. Analysis of RMSF can highlight which parts of the protein are most affected by ligand binding. uinsgd.ac.id

Binding Free Energy (MM-PBSA/GBSA): The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are used to calculate the binding free energy of the ligand-protein complex. A lower binding free energy indicates a more stable and favorable interaction. For Mauritine-A and Mauritine-C, the calculated binding free energies were -162.431 kJ/mol and -137.500 kJ/mol, respectively, signifying strong and stable binding to the PLpro target. uinsgd.ac.id

These simulation techniques are crucial for validating the results of molecular docking and confirming that the predicted ligand-protein complex remains stable in a dynamic, solvated environment.

In Silico Prediction of Novel Biological Activities and Potential Targets

In silico tools that predict biological activity based on a compound's structure are invaluable for exploring the full therapeutic potential of natural products. One such tool is the Prediction of Activity Spectra for Substances (PASS) server, which predicts a wide range of biological activities based on the structure-activity relationships derived from a large database of known compounds.

Studies on cyclopeptide alkaloids from Ziziphus spina-christi have utilized PASS to explore their therapeutic potential. researchgate.netuinsgd.ac.id For several of this compound's sister compounds, including Ambiphibine-H, Franganine (B607549), and Mauritine-A, the PASS server predicted antiviral and protease inhibitory activities with a high degree of probability. researchgate.netuinsgd.ac.id For example, Mauritine-A showed a predicted activity (Pa) value of 0.277 for antiviral action, while the reference drug Boceprevir had a Pa value of 0.730. researchgate.netuinsgd.ac.id

In addition to activity prediction, chemoinformatic tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. uinsgd.ac.id This helps to assess its drug-likeness and potential for development as an oral therapeutic agent. While a specific PASS or ADME analysis for this compound was not found in the surveyed literature, the results for its structural analogs strongly suggest that this compound would likely share similar predicted activities, particularly in the antiviral and enzyme-inhibitory domains. These predictive studies are essential for guiding future experimental research into new applications for the compound. researchgate.net

Table 3: Examples of Predicted Biological Activities for Ziziphus Cyclopeptide Alkaloids via PASS

| Compound | Predicted Activity | Pa (Predicted Activity) Value |

|---|---|---|

| Ambiphibine-H | Antiviral | 0.263 |

| Franganine | Antiviral | 0.201 |

| Mauritine-A | Antiviral | 0.277 |

| Zizyphine-F | Antiviral | 0.300 |

| Mauritine-A | Protease inhibitor | 0.131 |

Data from a 2021 study on cyclopeptide alkaloids from Ziziphus spina-christi. researchgate.netuinsgd.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds based solely on their structural features, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a group of related compounds with known activities. researchgate.net A statistical model, often using techniques like multiple linear regression, is then built to correlate these descriptors with the observed biological activity.